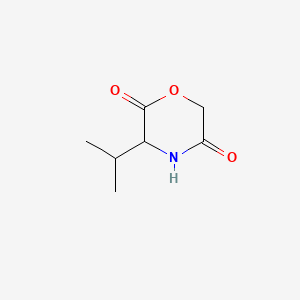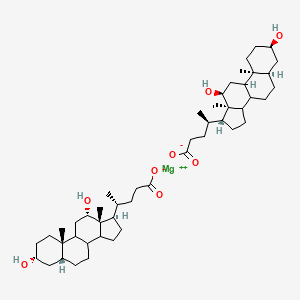![molecular formula C15H18OS B13836848 [(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene](/img/structure/B13836848.png)
[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene is a complex organic compound characterized by a cyclohexene ring substituted with a prop-1-en-2-yl group and a sulfinylbenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene typically involves multiple steps, starting with the preparation of the cyclohexene ring. The prop-1-en-2-yl group is introduced through a series of alkylation reactions, while the sulfinylbenzene moiety is added via sulfoxidation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler hydrocarbon structure.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group yields a sulfone, while reduction can produce a hydrocarbon derivative.
Applications De Recherche Scientifique
[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfanylbenzene: Similar structure but with a sulfanyl group instead of a sulfinyl group.
[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfonylbenzene: Contains a sulfonyl group, which is a fully oxidized form of the sulfinyl group.
Uniqueness
[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H18OS |
|---|---|
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene |
InChI |
InChI=1S/C15H18OS/c1-12(2)13-8-10-15(11-9-13)17(16)14-6-4-3-5-7-14/h3-7,10,13H,1,8-9,11H2,2H3/t13-,17?/m0/s1 |
Clé InChI |
DABJLJPNOMGZNM-CWQZNGJJSA-N |
SMILES isomérique |
CC(=C)[C@@H]1CCC(=CC1)S(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(=C)C1CCC(=CC1)S(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B13836767.png)
![(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid](/img/structure/B13836768.png)

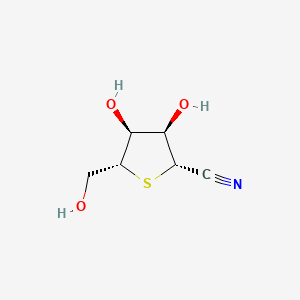
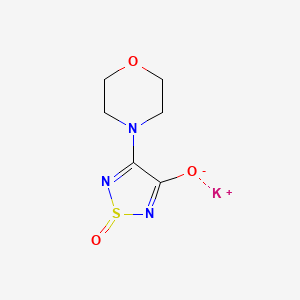
![2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile](/img/structure/B13836794.png)
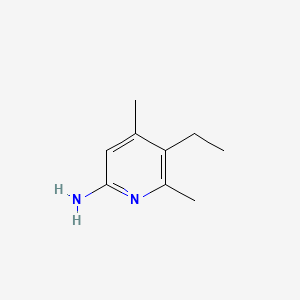

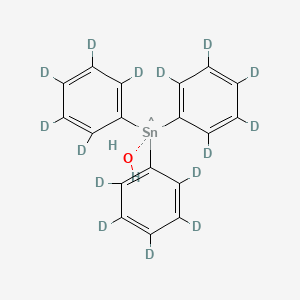
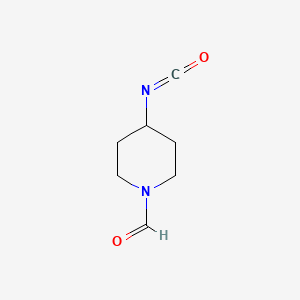
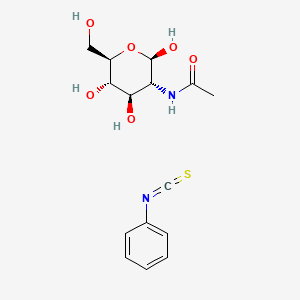
![Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt](/img/structure/B13836859.png)
